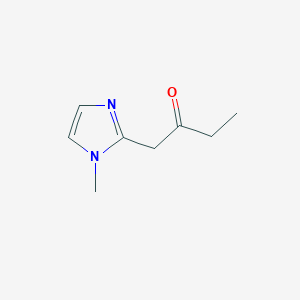![molecular formula C14H18N2O3 B2634839 N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide CAS No. 851988-79-9](/img/structure/B2634839.png)
N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is a heterocyclic compound that belongs to the oxazole family It is characterized by the presence of an oxazole ring fused with a benzene ring, along with a butyl group and a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of N-acyl sulfilimines with ynamides, catalyzed by gold, to form 4-aminooxazoles . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as gold chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The choice of reagents and catalysts is optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse oxazole derivatives.
Aplicaciones Científicas De Investigación
N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological processes and as a probe for investigating enzyme activities.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide involves its interaction with molecular targets in biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target. For instance, in antimicrobial applications, it may inhibit bacterial enzymes essential for cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other oxazole derivatives, such as:
- 2-benzylidene-3-oxobutanamide
- 5,7-di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate
Uniqueness
N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl and propanamide groups contribute to its solubility and reactivity, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
N-butyl-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-3-9-15-13(17)8-10-16-11-6-4-5-7-12(11)19-14(16)18/h4-7H,2-3,8-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGBCVGWNNDEKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCN1C2=CC=CC=C2OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(cyanomethyl)-2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2634756.png)

![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2634759.png)

![2-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5-fluoropyrimidine](/img/structure/B2634764.png)
![2-(3,4-dimethoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2634766.png)


![2-Furoic acid,5-[(isobutylthio)methyl]-](/img/structure/B2634770.png)


![Ethyl 4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2634774.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2634777.png)

